molecular formula C8H6ClN B13617174 5-Chloro-2-(prop-2-YN-1-YL)pyridine

5-Chloro-2-(prop-2-YN-1-YL)pyridine

Cat. No.: B13617174
M. Wt: 151.59 g/mol
InChI Key: SBPQLZOGUZVRJB-UHFFFAOYSA-N
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Description

5-Chloro-2-(prop-2-YN-1-YL)pyridine is a chemical compound with the molecular formula C8H6ClN. It is a pyridine derivative, where the pyridine ring is substituted with a chlorine atom at the 5-position and a prop-2-yn-1-yl group at the 2-position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(prop-2-YN-1-YL)pyridine typically involves the reaction of 2-chloro-5-iodopyridine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods ensures the consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(prop-2-YN-1-YL)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form different functional groups.

    Reduction Reactions: The compound can undergo reduction to form corresponding alkanes.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding alkanes.

Scientific Research Applications

5-Chloro-2-(prop-2-YN-1-YL)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(prop-2-YN-1-YL)pyridine involves its interaction with specific molecular targets. The prop-2-yn-1-yl group can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide
  • 2-(prop-1-yn-1-yl)pyridine
  • 2-(prop-2-yn-1-yl)pyrrolidine

Comparison

5-Chloro-2-(prop-2-YN-1-YL)pyridine is unique due to the presence of both a chlorine atom and a prop-2-yn-1-yl group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the chlorine atom enhances its electrophilic character, making it more reactive in substitution reactions.

Properties

Molecular Formula

C8H6ClN

Molecular Weight

151.59 g/mol

IUPAC Name

5-chloro-2-prop-2-ynylpyridine

InChI

InChI=1S/C8H6ClN/c1-2-3-8-5-4-7(9)6-10-8/h1,4-6H,3H2

InChI Key

SBPQLZOGUZVRJB-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=NC=C(C=C1)Cl

Origin of Product

United States

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